4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde
Description
Properties
IUPAC Name |
4-[2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(22-10-11-23-18)15-4-5-16(19-12-15)8-9-21-17-6-2-14(13-20)3-7-17/h2-7,12-13H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYKXEVEIRRPCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403009 | |
| Record name | 4-{2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184766-55-0 | |
| Record name | 4-{2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C18H19NO4
- Density : 1.207 g/cm³
- Boiling Point : 496.4ºC at 760 mmHg
- Flash Point : 254ºC .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dioxolane ring and subsequent functionalization to introduce the ethoxy and benzaldehyde groups. Specific methods may vary based on the desired yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For example, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that related compounds possess significant cytotoxic effects against human tumor cell lines. For instance, thiosemicarbazone derivatives have been shown to exhibit IC50 values in the low micromolar range against prostate carcinoma and leukemia cells . Such findings indicate that this compound could also exhibit anticancer properties.
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar benzaldehyde derivatives have been studied for their ability to inhibit enzymes such as xanthine oxidase, which is involved in purine metabolism .
- Induction of Apoptosis : Cytotoxic compounds often induce programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
Study on Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various benzaldehyde derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications significantly enhanced antimicrobial activity, suggesting that similar modifications in this compound could lead to improved efficacy .
Cytotoxicity Assessment
In a comparative analysis of thiosemicarbazone derivatives, researchers found that modifications at specific positions on the benzene ring led to varying degrees of cytotoxicity against different cancer cell lines. The study highlighted the importance of structural features in determining biological activity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde as anticancer agents. For instance, derivatives of pyridine have shown cytotoxic effects against various cancer cell lines. A related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7, T47-D) with IC50 values ranging from 27.7 to 39.2 µM, while showing low toxicity on normal cells (IC50 > 100 µM) . This suggests that similar derivatives could be explored for their anticancer potential.
Antimicrobial Properties
Compounds containing pyridine rings have been reported to exhibit antimicrobial properties. Research indicates that modifications to the pyridine structure can enhance activity against a range of bacterial strains. The incorporation of the dioxolane moiety may also contribute to increased solubility and bioactivity, which is critical for developing new antimicrobial agents.
Polymer Chemistry
The unique structure of this compound allows it to be utilized in polymer synthesis. Its functional groups can facilitate cross-linking reactions or serve as building blocks for more complex polymer architectures. This versatility is advantageous in creating materials with specific mechanical and thermal properties.
Organic Electronics
The compound's electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the electron-rich pyridine and aldehyde groups can enhance charge transport properties, which are essential for efficient device performance.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Comparative Analyses
The ethyl analog’s simpler structure (C₁₆H₁₇NO₂) confers higher lipophilicity, favoring membrane permeability but reducing solubility in polar solvents .
Metabolic and Synthetic Roles The target compound’s dioxolane moiety likely acts as a protecting group during synthesis, shielding reactive ketones or aldehydes until metabolic activation . The thiazolidinedione derivative (C₂₁H₂₀N₂O₅S) incorporates the target compound’s backbone but replaces the aldehyde with a thiazolidinedione ring, which is essential for binding to peroxisome proliferator-activated receptors (PPAR-γ) in diabetes treatment .
Stability and Handling
- The dioxolane ring is acid-labile , prone to hydrolysis under acidic conditions to release formaldehyde and a ketone intermediate. This property is critical for controlled drug release .
- The ethyl analog lacks such reactivity, making it more stable but less versatile in synthetic pathways .
Spectroscopic Characteristics
- NMR Data : Similar compounds (e.g., bis-amide intermediates in ) exhibit conformational flexibility at 298 K, requiring elevated temperatures for signal averaging. The target compound’s ¹H NMR would show distinct peaks for the dioxolane methyl group (~1.5 ppm), pyridine protons (~8–9 ppm), and benzaldehyde proton (~10 ppm) .
Commercial and Research Relevance The target compound is priced at $360/10 mg (Santa Cruz Biotechnology), reflecting its niche use in metabolite synthesis . Deuterated versions (e.g., sc-206792) are available for isotopic labeling studies, underscoring its importance in pharmacokinetic research .
Preparation Methods
Pyridine Functionalization
The pyridine ring is functionalized at the 5-position using a Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr). For example, 2-amino-5-bromopyridine reacts with a boronic ester derivative of 2-methyl-1,3-dioxolane under palladium catalysis to yield 5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-amine.
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| SNAr | NaH, THF, 0–80°C, 16h | 31% | 1H-NMR (δ 3.21 ppm: N–CH3), ESI-MS |
Etherification with 4-Hydroxybenzaldehyde
Williamson Ether Synthesis
The ethoxy-pyridine intermediate reacts with 4-hydroxybenzaldehyde under basic conditions. Potassium hydroxide (KOH) in dimethylformamide (DMF) at 25–35°C facilitates nucleophilic displacement, forming the ether bond. Monitoring via thin-layer chromatography (TLC) confirms reaction completion within 2–3 hours.
Reaction Conditions :
-
4-Hydroxybenzaldehyde: 1.0 equiv
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Ethoxy-pyridine: 1.2 equiv
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KOH: 2.0 equiv
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DMF, 25–35°C, 3h
Yield : 63–68% after aqueous workup and recrystallization.
Oxidation of Benzyl Alcohol Intermediate
Side-Chain Oxidation
In some routes, the aldehyde group is introduced via oxidation of a benzyl alcohol precursor. Sodium chlorite (NaClO2) in acetic acid at 0–5°C selectively oxidizes the alcohol to the aldehyde without over-oxidation to the carboxylic acid.
Procedure :
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Benzyl alcohol (1.0 g, 0.0039 mol) in dichloromethane
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NaClO2 (1.08 g, 0.0117 mol) and acetic acid (2.5 mL) at 0–5°C
Yield : 85–90% (purity >98% by HPLC).
Protection/Deprotection Strategies
Dioxolane Protection
The 1,3-diol group in the pyridine subunit is protected as a dioxolane to prevent undesired side reactions. Reaction with 2,2-dimethoxypropane in acetone catalyzed by p-toluenesulfonic acid (p-TsOH) forms the 2-methyl-1,3-dioxolane ring.
Conditions :
Industrial-Scale Optimization
Continuous Flow Reactors
To enhance efficiency, industrial protocols employ continuous flow systems for exothermic steps (e.g., alkylation). Automated temperature control and reagent delivery improve reproducibility and reduce reaction times by 40% compared to batch processes.
Crystallization Techniques
Anti-solvent crystallization using acetonitrile ensures high purity (>99.5%) of the final aldehyde. Particle size distribution is controlled via cooling rate adjustments.
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
1H-NMR (CDCl3):
Elemental Analysis
Calculated for C21H23NO5 :
Comparative Analysis of Methodologies
Challenges and Mitigation Strategies
Q & A
Q. What are the common synthetic routes for 4-[2-[5-(2-Methyl-1,3-dioxolane-2-yl)pyridin-2-yl]ethoxy]benzaldehyde, and how are they optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine and benzaldehyde moieties. Key steps include:
- Ether linkage formation : Reacting 4-hydroxybenzaldehyde with halogenated pyridine derivatives (e.g., using bis(2,2′-dichloroethyl)ether in DMF under nitrogen) to form the ethoxy bridge .
- Protection of functional groups : The 2-Methyl-1,3-dioxolane group is introduced via acetal protection of ketones or aldehydes to prevent unwanted side reactions during synthesis .
- Optimization : Reaction conditions (e.g., solvent choice, temperature, catalysts like DABCO) are critical. For example, refluxing in ethanol with H₂O₂ can improve yields for benzaldehyde derivatives . Purity is ensured via HPLC (≥95%) and recrystallization .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR confirms the presence of aldehyde protons (~9.8 ppm) and the ethoxy bridge (δ 4.2–4.5 ppm). Aromatic protons from the pyridine and benzaldehyde rings appear in δ 7.0–8.5 ppm .
- Infrared Spectroscopy (IR) : Stretching vibrations for the aldehyde group (~1700 cm⁻¹) and ether linkages (~1250 cm⁻¹) are key identifiers .
- X-ray Crystallography : Resolves molecular geometry, such as dihedral angles between aromatic rings (e.g., 78.31° in related dialdehydes) .
- High-Performance Liquid Chromatography (HPLC) : Used to verify purity (>95%) and monitor reaction progress .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?
- Multi-technique validation : Cross-validate NMR and IR data with X-ray crystallography to resolve ambiguities. For example, weak hydrogen bonds (e.g., CH-π interactions at ~2.8–3.1 Å) observed in crystallography can explain unexpected NMR splitting .
- Dynamic effects : Consider rotameric equilibria in ethoxy chains, which may cause signal broadening in NMR. Low-temperature NMR or computational simulations (DFT) can mitigate this .
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to isolate overlapping signals in complex spectra .
Q. What computational methods are employed to predict the electronic properties or reactivity of this compound?
- Density Functional Theory (DFT) : Calculates vertical ionization potentials (~8.25–10.37 eV for benzaldehydes) to predict redox behavior .
- Multilevel approaches (G3B3, MP2) : Assess thermodynamic stability of tautomers or reaction intermediates, such as keto-enol equilibria in the aldehyde group .
- Molecular docking : Models interactions with biological targets (e.g., enzymes) by analyzing the pyridyl and dioxolane groups’ steric and electronic effects .
Q. How does the 2-Methyl-1,3-dioxolane group influence the compound’s reactivity in condensation reactions?
- Steric hindrance : The dioxolane ring restricts rotation around the pyridyl-ethoxy bond, favoring regioselective condensations with amines or hydrazines .
- Electron-withdrawing effects : The dioxolane’s oxygen atoms polarize the pyridine ring, enhancing electrophilic substitution at the 4-position .
- Protection-deprotection strategies : The dioxolane can be hydrolyzed under acidic conditions to regenerate a ketone, enabling sequential functionalization .
Q. What strategies are effective in synthesizing derivatives with modified pyridyl or dioxolane substituents, and how do these modifications impact biological activity?
- Pyridyl modifications : Introduce electron-donating groups (e.g., methyl, methoxy) via Suzuki coupling to enhance π-stacking with biomolecular targets .
- Dioxolane replacement : Substitute with morpholine or piperidine rings to alter solubility and bioavailability. For example, 3,5-dimethylpiperidine derivatives show improved blood-brain barrier penetration .
- Biological assays : Derivatives with nitroimidazole groups (e.g., from ) exhibit radiosensitizing properties in hypoxia studies, while thiazolidine condensates () show antimicrobial activity .
Q. Methodological Notes
- Contradiction resolution : Conflicting spectral data often arise from polymorphic forms or solvent effects. Use single-crystal X-ray diffraction to confirm molecular packing .
- Data reproducibility : Document reaction conditions rigorously (e.g., inert atmosphere, solvent purity) to ensure consistency, especially for moisture-sensitive steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
